molecular formula C12H17NO B1333057 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 32278-16-3

3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1333057
CAS No.: 32278-16-3
M. Wt: 191.27 g/mol
InChI Key: NAGHJJKXKIKNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2,3)11-8-14-10-7-5-4-6-9(10)13-11/h4-7,11,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGHJJKXKIKNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377208
Record name 3-tert-Butyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32278-16-3
Record name 3-tert-Butyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
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Q & A

Q1: What is the main focus of the research regarding 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine in this paper?

A1: This study [] centers on developing a method for the kinetic resolution of racemic this compound. Kinetic resolution is a crucial technique in organic chemistry to separate enantiomers (mirror-image molecules) from a racemic mixture. The researchers aimed to achieve this separation via acylation reactions using chiral acyl chlorides as resolving agents. This method holds potential for obtaining enantiomerically pure this compound, which could be significant for pharmaceutical applications where specific enantiomers often exhibit distinct biological activities.

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